Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate

Description

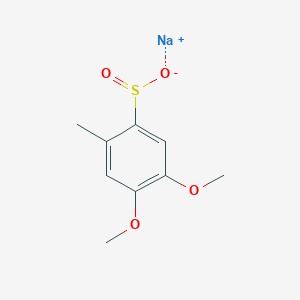

Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate is a sulfinate salt characterized by a benzene ring substituted with methoxy (–OCH₃) groups at positions 4 and 5, a methyl (–CH₃) group at position 2, and a sulfinate (–SO₂⁻Na⁺) group at position 1.

Its stability and reactivity are likely influenced by the electron-donating methoxy and methyl groups, which may enhance the sulfinate group’s nucleophilicity compared to simpler sulfinate salts.

Properties

Molecular Formula |

C9H11NaO4S |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

sodium;4,5-dimethoxy-2-methylbenzenesulfinate |

InChI |

InChI=1S/C9H12O4S.Na/c1-6-4-7(12-2)8(13-3)5-9(6)14(10)11;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 |

InChI Key |

ILSVQMFYUQVKNO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)[O-])OC)OC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate typically involves the sulfonation of 4,5-dimethoxy-2-methylbenzene. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and neutralization steps .

Chemical Reactions Analysis

Types of Reactions: Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

Biology: It is used in biochemical assays to study enzyme activities and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This sulfonation process is crucial in various biochemical and industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sodium Dithionite (Na₂S₂O₄)

- Structure : Contains two sulfinate groups bridged by a disulfide bond.

- Reactivity : A strong reducing agent used in industrial dyeing and laboratory synthesis. Unlike Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate, its lack of aromatic substituents limits its application in aromatic substitution reactions.

- Solubility : Highly soluble in water due to its ionic nature, similar to the target compound .

4,5-Dimethoxy-2-(4-Methylbenzoyl)-1-(4-Methylphenylsulfonylamido)benzene

- Structure : Shares the 4,5-dimethoxy-2-methylbenzene core but includes a sulfonamide (–SO₂NH–) and benzoyl group instead of a sulfinate.

- This structural difference highlights divergent applications (e.g., pharmaceuticals vs. synthesis intermediates) .

Methyl 4,5-Dimethoxy-2-[[(E)-3-Thiophen-2-Ylprop-2-Enoyl]Amino]Benzoate

- Structure : Features ester and thiophene-acrylamide substituents. The absence of a sulfinate group limits its reducing capacity but enhances its role in polymer or heterocyclic chemistry.

- Solubility : Likely less polar than the target compound due to ester and amide groups .

Physicochemical Properties (Inferred Data)

| Property | This compound | Sodium Dithionite | 4,5-Dimethoxy-2-(4-Methylbenzoyl)-Sulfonamide Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~260 (estimated) | 174.11 | ~450 (estimated) |

| Solubility | High in polar solvents (e.g., water, ethanol) | Very high in water | Low in water; soluble in DMSO |

| Melting Point | Not Available | 52–55°C | Not Available |

| Key Functional Groups | Sulfinate, methoxy, methyl | Disulfide, sulfinate | Sulfonamide, benzoyl, methoxy |

| Primary Applications | Reducing agent, synthesis intermediate | Industrial dyeing | Pharmaceutical intermediate |

Biological Activity

Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate, a sulfonate derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonate group attached to a dimethoxy-substituted aromatic ring. Its structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it a candidate for various biological applications.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The mechanisms include:

- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. It has been reported to downregulate key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) .

- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .

- Impact on Signaling Pathways : It affects multiple signaling pathways, including those related to Akt and PARP cleavage, which are crucial for cell survival and apoptosis .

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains:

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. It has been shown to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa .

- Efficacy Against Resistant Strains : Preliminary studies suggest that it may be effective against antibiotic-resistant strains, making it a potential candidate for development into new antimicrobial agents .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study involving breast cancer cell lines (MDA-MB-468 and BT474), this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The treatment resulted in increased levels of cleaved PARP and activated caspases, indicating a strong apoptotic response.

Case Study: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate, and how are spectral interpretations validated?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and aromaticity. For methoxy groups, expect singlets in -NMR (~3.8–4.0 ppm) and -NMR (~55–60 ppm). Validate assignments using 2D-COSY and HSQC experiments.

-

Infrared (IR) Spectroscopy : Identify sulfinate (S-O) stretches at ~1050–1150 cm and methoxy (C-O) at ~1250 cm. Compare with reference spectra of analogous sulfinates.

-

X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and crystal packing . Validate using R-factors and residual electron density maps.

Technique Key Peaks/Parameters Validation Criteria -NMR Methoxy singlets (~3.8–4.0 ppm), aromatic protons Integration ratios, coupling patterns X-ray R1 < 0.05, wR2 < 0.10 SHELX refinement protocols

Q. How can researchers assess the purity of this compound, particularly in the presence of sulfonate byproducts?

- Methodological Answer :

- HPLC with Ion-Pairing Agents : Use a mobile phase containing sodium 1-octanesulfonate (as in USP methods ) to separate sulfinate and sulfonate species. Optimize retention times with methanol-buffer ratios (e.g., 65:35) and pH 4.6 acetate buffer.

- Elemental Analysis : Confirm stoichiometry (C, H, S, Na) with ≤0.3% deviation from theoretical values.

- Thermogravimetric Analysis (TGA) : Monitor thermal stability up to 300°C; sulfinate decomposition typically occurs at higher temperatures than sulfonates.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in sulfonation or sulfinyl transfer reactions?

- Methodological Answer :

-

Kinetic Isotope Effects (KIE) : Compare reaction rates using -labeled sulfinate to track sulfur transfer pathways.

-

Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to map transition states and intermediate stability. Validate with experimental rate constants.

-

In Situ Monitoring : Use stopped-flow UV-Vis spectroscopy to detect transient intermediates (e.g., sulfonium ions).

Approach Key Parameters Outcome KIE Studies ratios Mechanistic pathway DFT Modeling Activation energy (ΔG‡) Transition state geometry

Q. How should researchers resolve contradictions in reported thermal stability data for sulfinate salts?

- Methodological Answer :

- Controlled Degradation Studies : Perform TGA/DSC under inert (N) and oxidative (O) atmospheres to isolate decomposition pathways. For example, sulfinate oxidation to sulfonate may occur at >200°C.

- Crystallographic Correlation : Compare thermal stability with crystal packing efficiency (via SHELX-refined structures). Tightly packed crystals often exhibit higher decomposition thresholds .

- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to moisture or impurities.

Q. What strategies are effective for optimizing the synthesis of this compound to minimize disulfone byproducts?

- Methodological Answer :

- Stepwise Sulfonation : Use SO gas in a methanolic NaHCO solution at 0–5°C to control exothermicity. Monitor pH to avoid over-sulfonation.

- Byproduct Identification : Employ LC-MS to detect disulfones (m/z = [M+Na]) and adjust reaction stoichiometry.

- Purification : Recrystallize from ethanol-water (4:1) to isolate sulfinate; disulfones remain in the mother liquor.

Methodological Framework

Q. How can researchers design experiments to investigate the compound’s reactivity in aqueous vs. nonpolar media?

- Methodological Answer :

- Solvent Screening : Test reactivity in DMSO (polar aprotic), THF (nonpolar), and buffered aqueous solutions (pH 4–9).

- Kinetic Profiling : Use pseudo-first-order conditions to determine rate constants (k) and correlate with solvent dielectric constants.

- Hypothesis Testing : Apply the "Research Onion" framework (Saunders et al., 2003) to iteratively refine experimental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.